molecular formula C15H23N5OS B2494484 N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide CAS No. 1208526-58-2

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide

Cat. No. B2494484
CAS RN: 1208526-58-2
M. Wt: 321.44
InChI Key: GKUPCKWQQZVRHT-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide selectively inhibits SYK, which is involved in the downstream signaling of B-cell receptor activation. By inhibiting SYK, N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide disrupts the survival and proliferation signals of B-cells, leading to their apoptosis. N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide also inhibits the production of pro-inflammatory cytokines by immune cells, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide has been shown to inhibit the phosphorylation of downstream signaling molecules, such as B-cell linker protein (BLNK) and phospholipase Cγ2 (PLCγ2), in B-cells. N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide also inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin 6 (IL-6), by immune cells. In preclinical studies, N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide has demonstrated potent anti-tumor and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide is its selectivity for SYK, which reduces the potential for off-target effects. N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide has also shown good pharmacokinetic properties and oral bioavailability in preclinical studies. However, N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide is still in the early stages of development, and its safety and efficacy in humans have not been fully evaluated.

Future Directions

For research on N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide could include:
1. Clinical trials to evaluate the safety and efficacy of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders.
2. Studies to investigate the potential of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide in combination with other therapies, such as chemotherapy, immunotherapy, or targeted therapies.
3. Research to identify biomarkers that can predict response to N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide and monitor its pharmacodynamic effects.
4. Studies to investigate the mechanism of resistance to N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide and identify strategies to overcome it.
5. Preclinical studies to evaluate the potential of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide in other diseases, such as multiple sclerosis and type 1 diabetes.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide involves several steps, including the preparation of 2-(4-(1,3-thiazol-2-yl)piperazin-1-yl)acetic acid, which is then coupled with N-(1-cyano-1,2-dimethylpropyl)amine to form N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide. The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide has been described in detail in a patent application (US20160329035A1) filed by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide has been shown to inhibit B-cell receptor signaling and induce apoptosis in malignant B-cells. N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide has also been evaluated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has demonstrated anti-inflammatory effects.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5OS/c1-12(2)15(3,11-16)18-13(21)10-19-5-7-20(8-6-19)14-17-4-9-22-14/h4,9,12H,5-8,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUPCKWQQZVRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide

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